molecular formula C18H24N2O B10859181 1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B10859181
M. Wt: 284.4 g/mol
InChI Key: RKNSPEOBXHFNTD-TWGQIWQCSA-N
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Description

1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of advanced synthetic techniques and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6-

InChI Key

RKNSPEOBXHFNTD-TWGQIWQCSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)C/C=C\C3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3

Origin of Product

United States

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